4-Methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside

Overview

Description

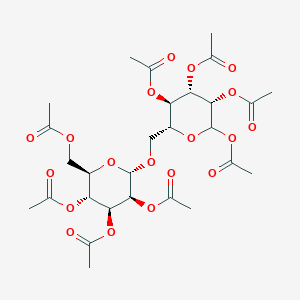

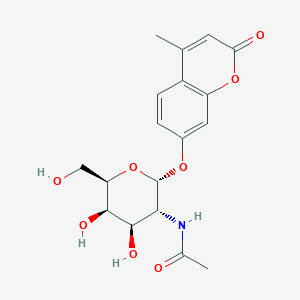

4-Methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside, also known as GLCNAC1-ALPHA-4MU, is a fluorogenic substrate for assays of N-Acetyl-a-D-glucosaminidase . It can be used to test for Sanfilippo B Syndrome . This compound is a fluorogenic substrate used to quantify α- and β-galactopyranosaminidase activity .

Molecular Structure Analysis

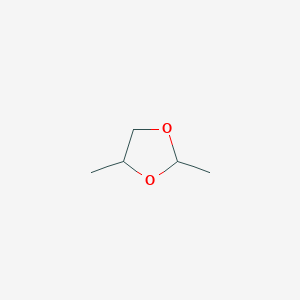

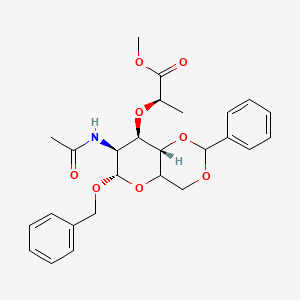

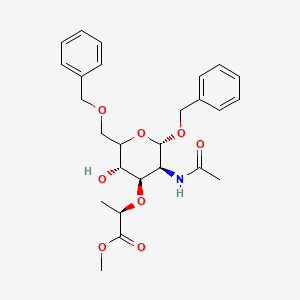

The molecular formula of 4-Methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside is C18H21NO8 . The formal name is 7-[[2-(acetylamino)-2-deoxy-α-D-galactopyranosyl]oxy]-4-methyl-2H-1-benzopyran-2-one . The InChi Code is InChI=1S/C18H21NO8/c1-8-5-14(22)26-12-6-10(3-4-11(8)12)25-18-15(19-9(2)21)17(24)16(23)13(7-20)27-18/h3-6,13,15-18,20,23-24H,7H2,1-2H3,(H,19,21)/t13-,15-,16+,17-,18+/m1/s1 .Chemical Reactions Analysis

4-Methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside is cleaved by α- and β-galactopyranosaminidase to release the fluorescent moiety 4-MU . The fluorescence of 4-MU is pH-dependent with excitation maxima of 320 and 360 nm at low and high pH, respectively, and an emission maximum ranging from 445 to 455 nM, increasing as pH decreases .Physical And Chemical Properties Analysis

The compound is a solid in form . It has a molecular weight of 379.4 . It is soluble in DMF and DMSO at 1 mg/ml, and in PBS (pH 7.2) at 0.1 mg/ml . The compound has a λmax of 203, 318 nm .Scientific Research Applications

Fluorogenic Substrate for Assays

This compound is a fluorogenic substrate for assays of N-Acetyl-a-D-glucosaminidase . It is used in various assays to measure the activity of this enzyme .

Sanfilippo B Syndrome Testing

The compound can be used to test for Sanfilippo B Syndrome . This is a genetic disorder characterized by the body’s inability to properly break down long chains of sugar molecules called glycosaminoglycans .

β-Hexosaminidase Activity Measurement

4-Methylumbelliferyl-2-acetamido-2-deoxy-β-D-glucopyranoside is a fluorogenic substrate for β-hexosaminidases . Upon enzymatic cleavage by β-hexosaminidases, 4-methylumbelliferone (4-ΜU) is released and its fluorescence can be used to quantify β-hexosaminidase activity .

Tay-Sachs Disease Diagnosis

This compound has been used to quantify β-hexosaminidase activity in serum or leukocytes from patients with G M2 gangliosidoses such as Tay-Sachs disease . Tay-Sachs disease is characterized by defects in the α subunit of β-hexosaminidase .

Acidic Chitinase Activity Assay

4-Methylumbelliferyl N-acetyl-β-D-glucosaminidase has been used as a fluorogenic substrate in the acidic chitinase activity assay . This helps in understanding the role of chitinases in various biological processes .

β-N-Acetylhexosaminidase (NAGase) Activity Measurement

This compound has also been used to measure the total activity of β-N-acetylhexosaminidase (NAGase) in water sample filtrates . This can be useful in environmental monitoring and water quality assessment .

Mechanism of Action

This compound is a fluorogenic substrate for the detection of lysosomal enzyme N-acetyl-α-D-galactopyranosiaminidase (NAGA), which is driving the pathogenesis of Schindler disease . It is also a substrate for endo-α-N-acetylgalactosaminidase (O-glycosidase), which cleaves O-linked core 1 and core 3 disaccharides from glycoproteins .

properties

IUPAC Name |

N-[(2R,3R,4R,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21NO8/c1-8-5-14(22)26-12-6-10(3-4-11(8)12)25-18-15(19-9(2)21)17(24)16(23)13(7-20)27-18/h3-6,13,15-18,20,23-24H,7H2,1-2H3,(H,19,21)/t13-,15-,16+,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCTHLCFVVACBSA-LHKMKVQPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(C(O3)CO)O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methylumbelliferyl 2-acetamido-2-deoxy-alpha-D-galactopyranoside | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![S-Ethyl 6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanethioate](/img/structure/B1139867.png)

![Bicyclo[3.2.1]octane-1-carbonyl chloride, 8,8-dimethyl-2-oxo-, (1S)- (9CI)](/img/no-structure.png)